molecular formula C7H6FNO2S B3378542 6-Fluoro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione CAS No. 143185-05-1

6-Fluoro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione

Cat. No. B3378542
Key on ui cas rn: 143185-05-1
M. Wt: 187.19 g/mol
InChI Key: ZPSHATZVADDRFC-UHFFFAOYSA-N
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Procedure details

Name
Nc1cc(F)ccc1CS(=O)(=O)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[NH2:1][c:2]1[c:3]([CH2:4][S:5](=[O:6])(=[O:7])[O-:8])[cH:9][cH:10][c:11]([F:13])[cH:12]1.[P:14]([Cl:15])([Cl:16])([Cl:17])=[O:18]>>[NH:1]1[c:2]2[c:3]([cH:9][cH:10][c:11]([F:13])[cH:12]2)[CH2:4][S:5]1(=[O:6])=[O:7]

Inputs

Step One
Name
Nc1cc(F)ccc1CS(=O)(=O)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Nc1cc(F)ccc1CS(=O)(=O)[O-]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Outcomes

Product
Name
Type
product
Smiles
O=S1(=O)Cc2ccc(F)cc2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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